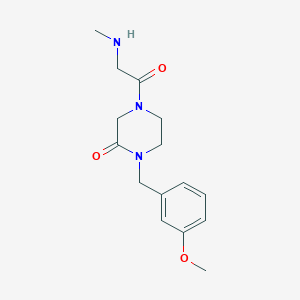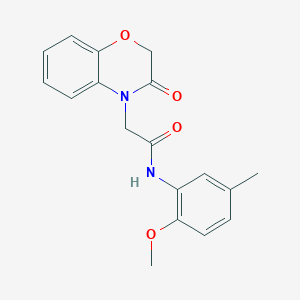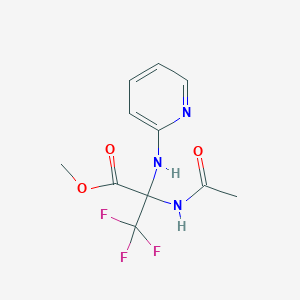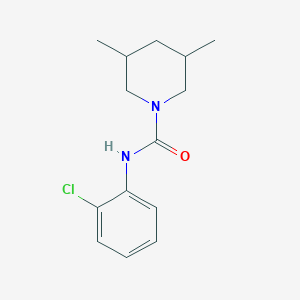
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one, also known as MG-132, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit proteasome activity. Proteasomes are large protein complexes that degrade unwanted or damaged proteins in cells, and their dysfunction has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mécanisme D'action
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one acts as a reversible inhibitor of the proteasome by binding to the active site of the catalytic subunits. This prevents the degradation of ubiquitinated proteins and leads to their accumulation in cells. The accumulation of these proteins can induce cell death by apoptosis, which has been exploited as a therapeutic strategy in cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. It can induce the accumulation of ubiquitinated proteins, leading to the activation of stress response pathways and the induction of apoptosis. It can also modulate the activity of transcription factors, such as NF-κB and AP-1, which are involved in the regulation of immune responses and inflammation. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one has several advantages for lab experiments, including its high potency and selectivity for the proteasome, its reversible inhibition, and its ability to induce apoptosis in cancer cells. However, it also has some limitations, such as its potential toxicity to cells and its non-specific effects on other cellular pathways. It is important to carefully optimize the concentration and duration of this compound treatment in experiments to avoid these potential confounding factors.
Orientations Futures
There are several future directions for research on 1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one and its applications. One area of focus is the development of more specific and potent proteasome inhibitors for therapeutic use in cancer and other diseases. Another area of interest is the study of the role of proteasomes in aging and age-related diseases, such as Alzheimer's and Parkinson's. Finally, the use of this compound as a tool to study the function of the proteasome in different cellular contexts and disease states will continue to be an important area of research in the coming years.
Méthodes De Synthèse
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one can be synthesized using a multi-step process that involves the reaction of 3-methoxybenzylamine with N-methylglycine methyl ester, followed by the reaction of the resulting intermediate with piperazine-2,5-dione. This method has been described in detail in several scientific publications and has been optimized for high yield and purity.
Applications De Recherche Scientifique
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one has been used extensively in scientific research as a tool to study the function of proteasomes in cells. It has been shown to inhibit both the chymotrypsin-like and caspase-like activities of the proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. This compound has also been used to study the role of proteasomes in the regulation of immune responses, inflammation, and neurodegeneration.
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-[2-(methylamino)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-16-9-14(19)18-7-6-17(15(20)11-18)10-12-4-3-5-13(8-12)21-2/h3-5,8,16H,6-7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSZUEAVIKIBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(C(=O)C1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5362282.png)
![(9aS)-2-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B5362283.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5362293.png)
![allyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5362298.png)
![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione dihydrochloride](/img/structure/B5362307.png)


![N-isopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5362322.png)
![4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5362335.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-2-furamide](/img/structure/B5362351.png)
![1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone](/img/structure/B5362357.png)

![2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5362385.png)
![3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5362386.png)